
2-chloro-N-(2-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-methoxyphenyl)propanamide, also known as Clomethiazole, is a chemical compound that belongs to the family of thiazole derivatives. It was first synthesized in the early 1950s and has been extensively studied for its pharmacological properties. Clomethiazole is commonly used as a sedative and hypnotic drug, but it also has potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Bioactive Constituents Analysis
- A study on the bioactive constituents of Jolyna laminarioides identified a compound similar to 2-chloro-N-(2-methoxyphenyl)propanamide, which exhibited chymotrypsin inhibitory activity and showed activity against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Synthesis of Lipoxygenase Inhibitors
- Another study synthesized derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide, finding them to be moderately good inhibitors of the lipoxygenase enzyme (Aziz‐ur‐Rehman et al., 2016).
Melatonin Receptor Binding
- Research on substituted phenylalkyl amides, closely related to 2-chloro-N-(2-methoxyphenyl)propanamide, explored their potential as melatonin analogs. The study highlighted the importance of the methoxyl substituent's position for binding affinity (Garratt et al., 1996).
Antinociceptive Activity
- A study on 3(2H)‐Pyridazinone derivatives, including similar structures to 2-chloro-N-(2-methoxyphenyl)propanamide, revealed significant antinociceptive activity in mice. The propanamide derivatives were found more potent than their acetamide counterparts (Doğruer et al., 2000).
Antibacterial Activity
- Research on (6-methoxy-2-naphthyl) propanamide derivatives, closely related to the compound of interest, highlighted their potential antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria (Eissa et al., 2017).
Antimicrobial and Cytotoxic Activities
- A study synthesized thiazole derivatives similar to 2-chloro-N-(2-methoxyphenyl)propanamide, which showed promising antibacterial, anticandidal, and cytotoxic activities against various cell lines (Dawbaa et al., 2021).
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7(11)10(13)12-8-5-3-4-6-9(8)14-2/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLPMOQFUUOQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

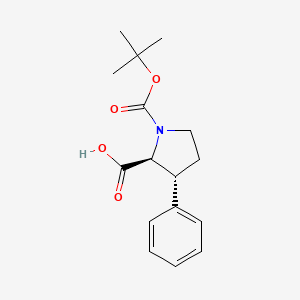
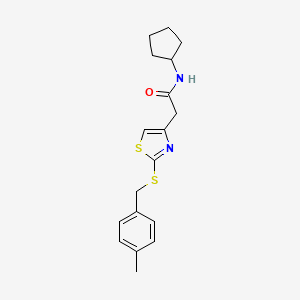



![(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2998171.png)
![(2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2998172.png)
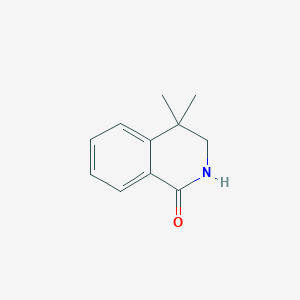
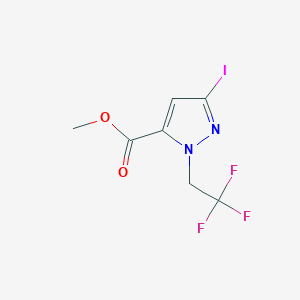

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2998181.png)
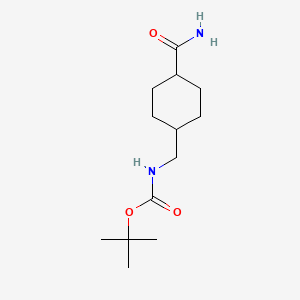
![N-(1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinolin-2-ylmethyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide](/img/structure/B2998185.png)
![2-Chloro-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]acetamide](/img/structure/B2998186.png)